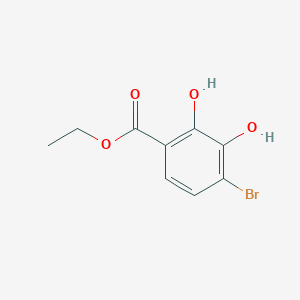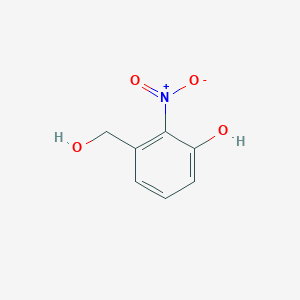
3-(Hydroxymethyl)-2-nitrophenol
Übersicht
Beschreibung
3-(Hydroxymethyl)-2-nitrophenol, also known as Triclosan, is a chemical compound that has been widely used as an antimicrobial agent in various products, such as soaps, toothpaste, and cosmetics. It was first developed in the 1960s and has since been used extensively due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. In recent years, there has been growing concern about the potential health and environmental risks associated with the use of Triclosan, leading to a ban on its use in certain products.
Wissenschaftliche Forschungsanwendungen
Synthesis of Furan Derivatives
3-(Hydroxymethyl)-2-nitrophenol: can be used in the synthesis of furan derivatives, which are compounds with a wide range of applications in the chemical industry. A notable example is the one-pot Wittig synthesis of methyl-3-[5-(hydroxymethyl)-2-furyl]acrylate from fructose . This process involves the transformation of carbohydrates into stable furan compounds, which are valuable for biological screening due to their good water solubility and potential biological activity.
Development of Antioxidants
This compound may serve as a precursor in the development of antioxidants. For instance, derivatives of 3-(Hydroxymethyl)-2-nitrophenol have been studied for their antioxidant properties, which are crucial in protecting against oxidative stress . These antioxidants can be used in various industries, including food preservation, cosmetics, and pharmaceuticals, to extend shelf life and prevent oxidation.
Biological Screening
The derivatives of 3-(Hydroxymethyl)-2-nitrophenol are promising for biological screening. They can be used to test for biological activity, such as antimicrobial or anti-inflammatory properties, which is essential in the discovery of new drugs and therapeutic agents .
Material Science
In material science, 3-(Hydroxymethyl)-2-nitrophenol derivatives can be designed to have specific functional properties like electrical conductivity, corrosion resistance, and biological activity. These materials can be applied in the development of new electronic devices, coatings, and biocompatible materials .
Renewable Biomass Processing
The compound plays a role in the processing of renewable biomass. As the world moves towards sustainable sources, 3-(Hydroxymethyl)-2-nitrophenol can be used to convert biomass into valuable chemicals, serving as an alternative to nonrenewable natural resources .
Chemical Industry Applications
Lastly, the chemical industry can utilize 3-(Hydroxymethyl)-2-nitrophenol in the production of various chemicals. Its derivatives can be used as intermediates in the synthesis of dyes, resins, and other polymers, which are integral to manufacturing a wide array of products .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWMNYPPSLSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




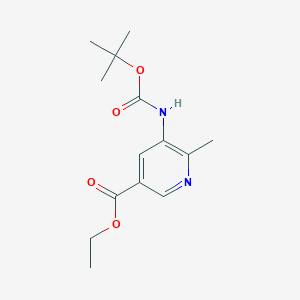

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

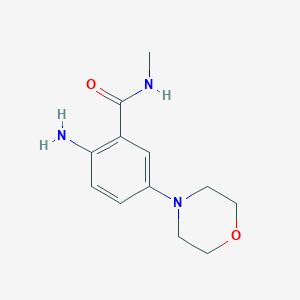
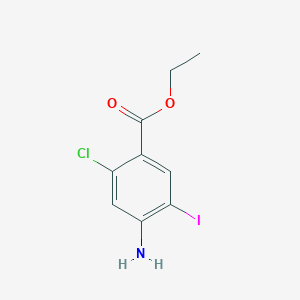
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
